molecular formula C15H24N2O3S2 B2969624 5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide CAS No. 2380166-44-7

5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide

Cat. No.: B2969624
CAS No.: 2380166-44-7
M. Wt: 344.49
InChI Key: JQRDOZXICCSUJI-UHFFFAOYSA-N
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Description

5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an ethyl group and a sulfonamide group The compound also contains a morpholine ring attached to a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by treatment with an amine.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid.

    Coupling of the Cyclobutyl Group: The cyclobutyl group can be attached via a Grignard reaction using cyclobutylmagnesium bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting sulfonamide-sensitive enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It can be used as a probe to study the function of sulfonamide-binding proteins.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide
  • 5-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide
  • 5-ethyl-N-{[1-(piperidin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide

Uniqueness

5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide is unique due to the presence of both a morpholine ring and a cyclobutyl group, which can confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, solubility, and ability to interact with biological targets.

Properties

IUPAC Name

5-ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-2-13-4-5-14(21-13)22(18,19)16-12-15(6-3-7-15)17-8-10-20-11-9-17/h4-5,16H,2-3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRDOZXICCSUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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